4-(Hydroxymethyl)oxolane-2,3,4-triol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)oxolane-2,3,4-triol can be achieved through several methods. One common approach involves the reduction of corresponding ketones or aldehydes using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an aqueous or alcoholic medium under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves the fermentation of biomass containing pentose sugars. Microorganisms such as yeast or bacteria are used to convert these sugars into the desired compound. This method is advantageous due to its cost-effectiveness and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)oxolane-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as NaBH4 or LiAlH4.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in an alcoholic medium.
Substitution: SOCl2 in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Corresponding acids or aldehydes.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-(Hydroxymethyl)oxolane-2,3,4-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders.
Industry: Utilized in the production of biodegradable polymers and as a sweetener in food products
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)oxolane-2,3,4-triol involves its interaction with various enzymes and receptors in the body. It acts as a substrate for enzymes involved in carbohydrate metabolism, influencing pathways such as glycolysis and the pentose phosphate pathway. The compound’s hydroxyl groups allow it to form hydrogen bonds with molecular targets, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
Xylitol: Another sugar alcohol with similar properties but differing in its molecular structure.
Sorbitol: A sugar alcohol used as a sweetener and humectant.
Mannitol: Used in medical applications as a diuretic and renal diagnostic aid.
Uniqueness
4-(Hydroxymethyl)oxolane-2,3,4-triol is unique due to its specific structure and the presence of multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other sugar alcohols .
Properties
IUPAC Name |
4-(hydroxymethyl)oxolane-2,3,4-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-5(9)2-10-4(8)3(5)7/h3-4,6-9H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNHGEVAWNWCRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)O)O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
639-97-4 | |
Record name | D-Apiose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029941 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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